molecular formula C23H24FN5O3 B11034421 N-(4-fluorophenyl)-2-{1-[2-(morpholin-4-yl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}acetamide

N-(4-fluorophenyl)-2-{1-[2-(morpholin-4-yl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}acetamide

Cat. No.: B11034421
M. Wt: 437.5 g/mol
InChI Key: NJVFQSXOJXRRGJ-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-{1-[2-(morpholin-4-yl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a fluorophenyl group, a morpholine ring, and an imidazobenzimidazole core, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-{1-[2-(morpholin-4-yl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various halogenated compounds, amines, and catalysts under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process optimization includes precise control of reaction parameters such as temperature, pressure, and reaction time to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-{1-[2-(morpholin-4-yl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as solvent choice, temperature, and pH are crucial for achieving desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or hydrocarbons .

Scientific Research Applications

N-(4-fluorophenyl)-2-{1-[2-(morpholin-4-yl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-{1-[2-(morpholin-4-yl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies using computational modeling and experimental techniques are required to elucidate the exact molecular mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-2-{[2-(morpholin-4-yl)ethyl]amino}acetamide
  • 4-(2-Morpholin-4-yl-ethyl)-phenylamine
  • 6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine

Uniqueness

N-(4-fluorophenyl)-2-{1-[2-(morpholin-4-yl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}acetamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development .

Properties

Molecular Formula

C23H24FN5O3

Molecular Weight

437.5 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-[3-(2-morpholin-4-ylethyl)-2-oxo-1H-imidazo[1,2-a]benzimidazol-1-yl]acetamide

InChI

InChI=1S/C23H24FN5O3/c24-16-5-7-17(8-6-16)25-21(30)15-20-22(31)28(10-9-27-11-13-32-14-12-27)23-26-18-3-1-2-4-19(18)29(20)23/h1-8,20H,9-15H2,(H,25,30)

InChI Key

NJVFQSXOJXRRGJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCN2C(=O)C(N3C2=NC4=CC=CC=C43)CC(=O)NC5=CC=C(C=C5)F

Origin of Product

United States

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